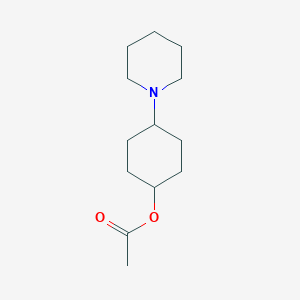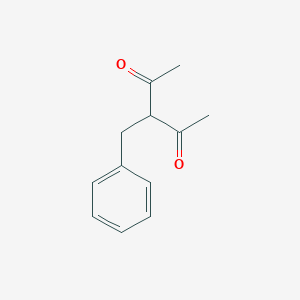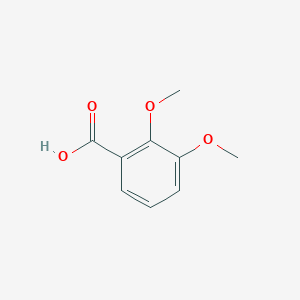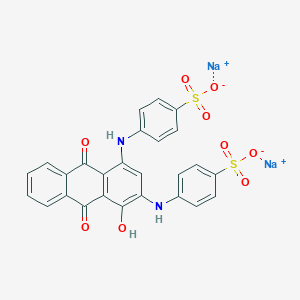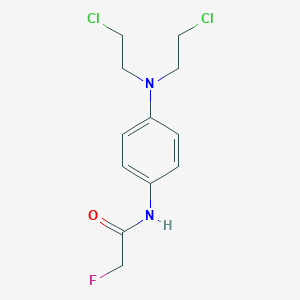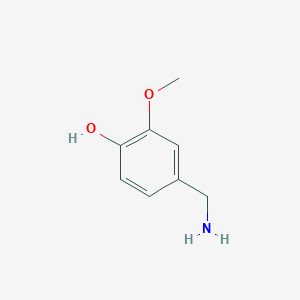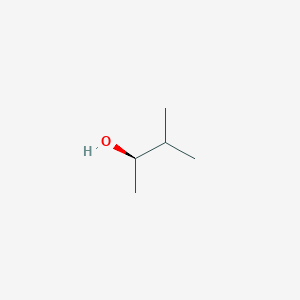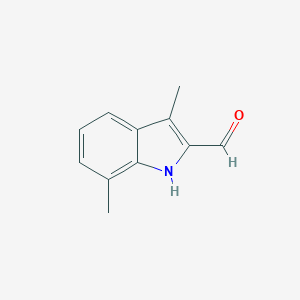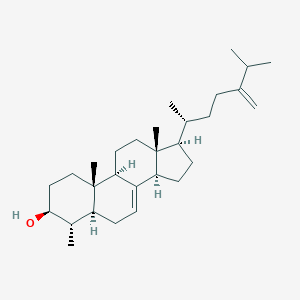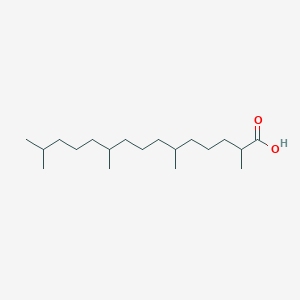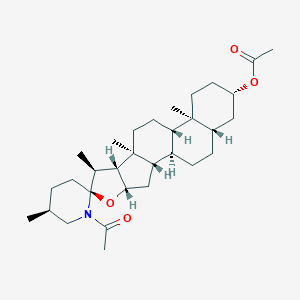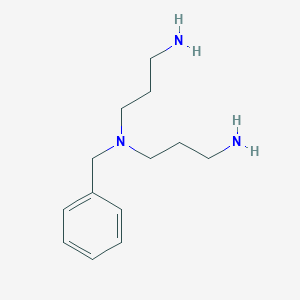
N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine
Übersicht
Beschreibung
N1-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine is a chemical compound with the molecular formula C9H24N4 and a molecular weight of 188.32 . It is also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine and N1,N1-Bis(3-aminopropyl)propane-1,3-diamine . and 98% . The compound is stored in a dark place under an inert atmosphere at 2-8°C .
Physical And Chemical Properties Analysis
N1-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine is a liquid at room temperature . It has a density of 0.92 g/mL at 25°C . The compound has a refractive index of n20/D 1.491 (lit.) and a boiling point of 98-103 °C/1 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen
Detection in Dairy Products : Slimani et al. (2018) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying residual levels of a similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products. This research is significant for food safety and quality control (Slimani et al., 2018).
Synthesis of Polyamine Derivatives : Jentgens et al. (1997) described the selective functionalization of N-monosubstituted 1,3-diamines for efficient derivatization, highlighting the chemical versatility and potential applications in designing new compounds and materials (Jentgens et al., 1997).
Stereoselective Construction of 1,3-Diamines : Li et al. (2017) reported a stereocontrolled synthesis method for 1,3-diamines, which are key structures in complex molecules. This method is important for creating compounds with specific spatial configurations, useful in pharmaceuticals and material sciences (Li et al., 2017).
Synthesis of Soluble Polyimides : Svetlichnyi et al. (1990) explored the synthesis of soluble polyimides containing fragments of similar diamines, indicating the application in the development of new polymer materials with specific properties (Svetlichnyi et al., 1990).
Chelating Agent Synthesis : Benoist et al. (1998) achieved high yields in synthesizing N-monoprotected triaminopropane derivatives, which are crucial for bifunctional chelating agent synthesis. This research contributes to advancements in chelation therapy and radiopharmaceuticals (Benoist et al., 1998).
DNA Bis-intercalating Agents : Moloney et al. (2001) investigated methods for synthesizing DNA bis-intercalating agents using compounds similar to N
1-(3-Aminopropyl)-N1-benzylpropane-1,3-diamine, which are significant in developing new therapeutic agents (Moloney et al., 2001).Macrocyclic Schiff-base Complexes : Keypour et al. (2008) synthesized polyamine ligands, including compounds similar to N
1-(3-Aminopropyl)-N1-benzylpropane-1,3-diamine, for generating macrocyclic Schiff-base complexes. These complexes have potential applications in catalysis and material sciences (Keypour et al., 2008).
Safety And Hazards
N1-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine is classified as a dangerous substance. It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340+P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P363 (Wash contaminated clothing before reuse) .
Eigenschaften
IUPAC Name |
N'-(3-aminopropyl)-N'-benzylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWUUMUEMQWJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496575 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine | |
CAS RN |
1555-71-1 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

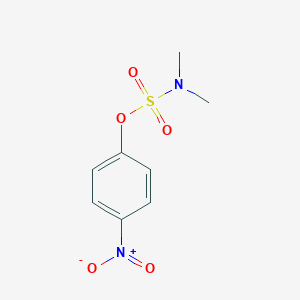
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
